6-(Cyclopropylamino)pyridazin-3-ol
Overview
Description
Synthesis Analysis
The synthesis of pyridazin-3-ol derivatives involves various methods. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis
The molecular structure of 6-(Cyclopropylamino)pyridazin-3-ol consists of a pyridazin-3-ol core with a cyclopropylamino group attached at the 6-position. The molecular weight of this compound is 151.17 g/mol.Chemical Reactions Analysis
Pyridazin-3-ol derivatives can undergo a variety of chemical reactions. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines . These 1,6-dihydropyridazines can be efficiently converted to biologically important pyridazines in the presence of NaOH .Scientific Research Applications
Synthesis of Pharmacologically Active Derivatives
6-(Cyclopropylamino)pyridazin-3-ol serves as a precursor in the synthesis of compounds with significant antihypertensive and antithrombotic properties. For instance, derivatives of this compound have been synthesized and evaluated for their antihypertensive and anti-inflammatory activities. These derivatives exhibited significant effects in reducing blood pressure in hypertensive rats and protecting mice from thrombosis induction, highlighting their potential as therapeutic agents in cardiovascular diseases (Cignarella et al., 1986).
Anticonvulsant Activity
Research has also focused on the synthesis of this compound derivatives for the evaluation of their anticonvulsant activity. The development of these compounds aims to address neurological disorders by inhibiting convulsions, showcasing the versatility of this compound in contributing to the treatment of various ailments (Samanta et al., 2011).
Novel Synthetic Approaches
Innovative synthetic methodologies utilizing this compound have been developed to create novel chemical entities. These methods facilitate the generation of pyridazinone derivatives, highlighting the compound's utility in expanding the chemical space of pharmacologically active molecules (Helm et al., 2006).
Corrosion Inhibition
Beyond pharmacology, this compound derivatives have been investigated for their utility in corrosion inhibition, particularly for protecting mild steel in acidic environments. This application demonstrates the compound's potential in industrial applications, where it can contribute to extending the lifespan of metal structures and components (Mashuga et al., 2017).
Mechanism of Action
Target of action
Pyridazinones have been found to interact with a wide range of targets due to their diverse pharmacological activities . They have been reported to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Mode of action
Pyridazinones are known to inhibit calcium ion influx, which can lead to a decrease in platelet aggregation .
Biochemical pathways
Pyridazinones have been reported to affect a variety of pathways due to their diverse pharmacological activities .
Pharmacokinetics
Pyridazinones are known for their easy functionalization at various ring positions, which makes them an attractive synthetic building block for designing and synthesis of new drugs .
Result of action
Pyridazinones have been reported to possess a wide range of pharmacological activities .
Action environment
The stability and efficacy of pyridazinones can be influenced by various factors, including temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
6-(Cyclopropylamino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound can bind to specific receptors on cell membranes, modulating their function and affecting downstream signaling cascades .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors, leading to changes in gene expression . This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, which are responsible for its biotransformation and elimination from the body . This compound can also affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it can be transported across cell membranes by specific transporters, affecting its intracellular concentration and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall efficacy in biochemical reactions .
Properties
IUPAC Name |
3-(cyclopropylamino)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7-4-3-6(9-10-7)8-5-1-2-5/h3-5H,1-2H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLAGPKQBDFFHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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